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7-Amino-5H-thiazolo[3,2-a]pyridin-5-one

Cat. No.: B12937851
M. Wt: 166.20 g/mol
InChI Key: GVAOFPGXJBPGPT-UHFFFAOYSA-N
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Description

Significance of Thiazolo[3,2-a]pyridine and Thiazolo[3,2-a]pyrimidine Scaffolds in Organic Chemistry

The thiazolo[3,2-a]pyridine and thiazolo[3,2-a]pyrimidine core structures are of particular importance in the field of organic chemistry. The fusion of a thiazole (B1198619) ring with either a pyridine (B92270) or a pyrimidine (B1678525) ring results in rigid, planar molecules with distinct electronic properties. These scaffolds have been shown to possess a broad range of biological activities, making them attractive targets for synthetic chemists. researchgate.netbiointerfaceresearch.com

Derivatives of the thiazolo[3,2-a]pyridine scaffold have been investigated for a variety of pharmacological applications. They have demonstrated potential as anti-hypertensive, anti-cancer, and antimicrobial agents. researchgate.net For instance, certain substituted thiazolo[3,2-a]pyridines have shown notable free radical scavenging activity. nih.govnih.gov

Similarly, the thiazolo[3,2-a]pyrimidine scaffold is a cornerstone in the development of new therapeutic agents. biointerfaceresearch.comnih.gov These compounds have been reported to exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, and analgesic properties. rsc.orgnih.govrasayanjournal.co.in The structural resemblance of some thiazolo[4,5-d]pyrimidines to purines has led to their investigation as modulators of various biological pathways. nih.gov The versatility of these scaffolds in organic synthesis allows for the generation of large libraries of compounds for biological screening. rsc.orgnih.gov

Table 1: Reported Biological Activities of Thiazolo[3,2-a]pyridine and Thiazolo[3,2-a]pyrimidine Derivatives

Scaffold Reported Biological Activities
Thiazolo[3,2-a]pyridine Anti-hypertensive, Anti-cancer, Antimicrobial, Antioxidant, Free radical scavenging researchgate.netnih.govnih.gov
Thiazolo[3,2-a]pyrimidine Antimicrobial, Anti-inflammatory, Analgesic, Antiviral, Cytotoxic, Enzyme inhibition biointerfaceresearch.comnih.govrsc.orgnih.govrasayanjournal.co.in

Historical Context of Thiazole-Fused Ring System Research

The study of thiazole and its derivatives has a rich history dating back to the late 19th century. The foundational work on thiazole synthesis was laid by Hantzsch and Hofmann, with the Hantzsch thiazole synthesis, first published in 1887, becoming a cornerstone reaction in heterocyclic chemistry. researchgate.netijper.org This method involves the condensation of an α-haloketone with a thioamide. researchgate.net

The exploration of fused thiazole systems naturally followed the initial investigations into the parent monocyclic ring. The drive to create more complex molecular architectures with novel properties spurred research into the synthesis and reactivity of bicyclic systems like thiazolo[3,2-a]pyridines and thiazolo[3,2-a]pyrimidines. Over the decades, numerous synthetic methodologies have been developed to access these fused ring systems, often building upon classical reactions like the Biginelli and Hantzsch-type condensations. biointerfaceresearch.com The continuous development of new synthetic routes has been crucial for expanding the chemical space of these compounds and enabling extensive structure-activity relationship studies. analis.com.my

Structural Classification and Nomenclature Considerations for 7-Amino-5H-thiazolo[3,2-a]pyridin-5-one and Analogs

The systematic naming of fused heterocyclic systems follows the principles established by the International Union of Pure and Applied Chemistry (IUPAC). For a fused system like thiazolo[3,2-a]pyridine, the name indicates the fusion of a thiazole ring and a pyridine ring. The numbers and letters in [3,2-a] describe the mode of fusion: the [3,2] indicates that the thiazole ring is attached via its 3rd and 2nd positions, and the a denotes the side of the pyridine ring to which it is fused. acdlabs.comuni-tuebingen.de

The numbering of the fused ring system is determined by a set of priority rules. The bridgehead atoms are given the lowest possible numbers, and the numbering proceeds around the ring. Heteroatoms are assigned locants based on a priority order. qmul.ac.uk In the case of this compound, the name specifies the substituents and their positions on the core scaffold. The "7-Amino" indicates an amino group at position 7, and the "5-one" signifies a carbonyl group at position 5. The "5H" specifies the location of a saturated carbon atom in the otherwise unsaturated ring system.

Analogs of this compound would include derivatives with different substituents on the ring system or variations in the core structure itself. For example, isomers such as 6-Amino-5H-thiazolo[3,2-a]pyrimidin-5-one exist, where the core is a thiazolo[3,2-a]pyrimidine. bldpharm.com The nomenclature precisely defines the connectivity and stereochemistry of the molecule, which is essential for unambiguous scientific communication.

Table 2: Nomenclature Breakdown of this compound

Component Meaning
thiazolo Indicates the presence of a thiazole ring.
[3,2-a] Describes the fusion of the thiazole ring (at positions 3 and 2) to the 'a' face of the pyridine ring.
pyridin Indicates the presence of a pyridine ring as the base component.
-5-one A suffix indicating a ketone (carbonyl group) at position 5.
7-Amino A prefix indicating an amino group substituent at position 7.
5H- Indicates that position 5 bears an indicated hydrogen atom, signifying a saturated center.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2OS B12937851 7-Amino-5H-thiazolo[3,2-a]pyridin-5-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

7-amino-[1,3]thiazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C7H6N2OS/c8-5-3-6(10)9-1-2-11-7(9)4-5/h1-4H,8H2

InChI Key

GVAOFPGXJBPGPT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=CC(=CC(=O)N21)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 7 Amino 5h Thiazolo 3,2 a Pyridin 5 One Scaffolds

Electrophilic and Nucleophilic Reactions on the Fused System

The reactivity of the 7-Amino-5H-thiazolo[3,2-a]pyridin-5-one core is characterized by the interplay of the electron-donating amino group and the electron-withdrawing nature of the fused ring system. This allows for a range of electrophilic and nucleophilic substitution reactions.

Nitration and Subsequent Reduction to Amino Derivatives

The introduction of a nitro group onto the pyridinone ring of the thiazolo[3,2-a]pyridin-5-one system can be achieved through electrophilic nitration. While direct nitration of this compound is not extensively documented, the synthesis of related 8-nitro derivatives suggests that this transformation is feasible. nih.govrsc.org Typically, a mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), the active electrophile in this reaction. wikipedia.orgyoutube.comyoutube.comyoutube.com The amino group at the 7-position is a strong activating group and directs electrophiles to the ortho and para positions. Consequently, nitration is expected to occur at the C8 position.

The subsequent reduction of the nitro group to an amino group is a common transformation in organic synthesis. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon. This reduction would yield the corresponding 7,8-diamino-5H-thiazolo[3,2-a]pyridin-5-one, a versatile intermediate for further functionalization.

Table 1: Hypothetical Reaction Scheme for Nitration and Reduction

StepReagents and ConditionsProduct
NitrationHNO₃, H₂SO₄7-Amino-8-nitro-5H-thiazolo[3,2-a]pyridin-5-one
ReductionSnCl₂, HCl or H₂, Pd/C7,8-Diamino-5H-thiazolo[3,2-a]pyridin-5-one

Acylation of Amino Groups

The amino group at the 7-position of the thiazolo[3,2-a]pyridin-5-one scaffold readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides. nih.gov This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct. nih.gov For instance, reaction with chloroacetyl chloride introduces a chloroacetylamino group, which can serve as a handle for further nucleophilic substitution reactions. nih.gov

Table 2: Examples of Acylation Reactions on a Related 3-Aminothiazolopyrimidine Derivative nih.gov

Acylating AgentBaseProduct
Substituted benzoyl chloridesPyridineEthyl 3-(substituted benzamido)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
2-Chloroacetyl chloridePyridineEthyl 3-(2-chloroacetamido)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Condensation Reactions with Aldehydes and Hydrazine (B178648) Derivatives

The primary amino group of this compound can participate in condensation reactions with carbonyl compounds. With aldehydes, it forms Schiff bases (imines), which are versatile intermediates in organic synthesis. scispace.comnih.govresearchgate.netresearchgate.net This reaction is often catalyzed by a small amount of acid. scispace.com

Condensation with hydrazine hydrate (B1144303) or its derivatives leads to the formation of hydrazones. nih.gov These reactions are fundamental in the construction of more complex heterocyclic systems. For example, the reaction of a related carbohydrazide (B1668358) with acetophenone (B1666503) derivatives yields the corresponding hydrazide-hydrazone structures. rsc.orgrsc.org

Table 3: General Condensation Reactions

ReactantProduct Type
Aromatic AldehydeSchiff Base
Hydrazine HydrateHydrazone

Reactions with Isothiocyanates and Carbon Disulfide

The nucleophilic amino group of the title compound is expected to react with isothiocyanates to form the corresponding thiourea (B124793) derivatives. mdpi.comnih.gov This reaction typically proceeds by the attack of the amine on the electrophilic carbon atom of the isothiocyanate. mdpi.com

In a similar fashion, the reaction with carbon disulfide in the presence of a base would likely lead to the formation of a dithiocarbamate (B8719985) salt. researchgate.net Dithiocarbamates are useful precursors for the synthesis of various sulfur-containing heterocycles. researchgate.net

Table 4: Expected Products from Reactions with Isothiocyanates and Carbon Disulfide

ReagentExpected Product
Phenyl isothiocyanate1-(5-Oxo-5H-thiazolo[3,2-a]pyridin-7-yl)-3-phenylthiourea
Carbon Disulfide (with base)Dithiocarbamate salt of this compound

Ring Transformations and Rearrangement Pathways

The fused thiazolo[3,2-a]pyridin-5-one ring system can undergo transformations under certain conditions, leading to the formation of different heterocyclic structures.

Hydrolysis to Pyridone Derivatives

Cycloaddition Reactions

The utility of cycloaddition reactions in the synthesis of complex heterocyclic systems is well-established. In the context of pyridinone-containing structures, such as those related to the this compound core, [3+2] cycloaddition reactions have been reported to yield novel fused heterocycles. For instance, the reaction of 5-benzenesulfonyl-3,4-dihydro-1H-pyridin-2-one derivatives with azides or isocyanides has been shown to produce triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, respectively, with good yields and regioselectivity. nih.gov

While direct evidence for cycloaddition reactions involving the this compound scaffold is not extensively documented in the reviewed literature, the reactivity of analogous pyridone systems suggests the potential for such transformations. The electron-rich nature of the fused thiazole (B1198619) ring and the presence of the amino group could influence the dienophilic or dipolarophilic character of the molecule, making it a candidate for various cycloaddition pathways. Further research is required to explore and characterize the cycloaddition chemistry of this specific scaffold.

Table 1: Examples of Cycloaddition Reactions with Pyridinone-Related Scaffolds
Reactant 1Reactant 2Reaction TypeProduct ClassReference
5-Benzenesulfonyl-3,4-dihydro-1H-pyridin-2-oneAzides[3+2] CycloadditionTriazolo[4,5-b]pyridin-5-ones nih.gov
5-Benzenesulfonyl-3,4-dihydro-1H-pyridin-2-oneIsocyanides[3+2] CycloadditionPyrrolo[3,4-b]pyridin-2-ones nih.gov

Reaction Mechanism Elucidation

Understanding the mechanistic pathways involved in the synthesis and subsequent reactions of this compound is crucial for the development of efficient synthetic routes and the prediction of its chemical behavior.

The formation of the thiazolo[3,2-a]pyridine core is often achieved through multi-component reactions that proceed via a cascade of intermediate steps. One prominent proposed mechanism for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives involves a five-component cascade reaction. nih.gov This approach utilizes starting materials such as cyanoacetohydrazide, acetophenone derivatives, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene (B140038), and cysteamine (B1669678) hydrochloride. nih.gov The reaction is believed to proceed through a domino sequence of several key steps. nih.gov

The proposed mechanistic pathway is as follows:

Domino N,S-acetal formation: This initial step likely involves the reaction of cysteamine with a suitable carbonyl-containing intermediate.

Knoevenagel condensation: This is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction in which a molecule of water is eliminated.

Michael reaction: This involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Imine–enamine tautomerization: A crucial step that repositions a double bond and a proton, facilitating the subsequent cyclization.

N-cyclization: The final ring-closing step to form the fused heterocyclic system. nih.gov

Another synthetic route to thiazolo[3,2-a]pyridine derivatives involves the reaction of 2-benzoylmethyl-4-methylthiazole with polarized olefins in the presence of a base. nih.gov This suggests an alternative ring formation pathway, likely proceeding through nucleophilic attack of the thiazole derivative onto the olefin, followed by an intramolecular cyclization and aromatization.

Table 2: Key Steps in the Proposed Five-Component Cascade Reaction for Thiazolo[3,2-a]pyridine Synthesis
Mechanistic StepDescriptionReference
Domino N,S-acetal formationFormation of a key intermediate from cysteamine. nih.gov
Knoevenagel condensationCarbon-carbon bond formation via addition and dehydration. nih.gov
Michael reaction1,4-addition of a nucleophile to an activated alkene. nih.gov
Imine–enamine tautomerizationIsomerization to a reactive enamine intermediate. nih.gov
N-cyclizationIntramolecular ring closure to form the pyridine ring. nih.gov

Tautomerism, the equilibrium between two or more interconverting structural isomers, can significantly influence the reactivity of heterocyclic compounds. In the context of the synthesis of thiazolo[3,2-a]pyridine scaffolds, imine-enamine tautomerization has been identified as a critical step in the proposed mechanistic pathway of the five-component cascade reaction. nih.gov

The enamine tautomer is generally more nucleophilic at the α-carbon than the imine, and its formation is essential for the subsequent N-cyclization step that leads to the final fused ring system. The equilibrium between the imine and enamine forms can be influenced by various factors, including the solvent, temperature, and the electronic nature of the substituents on the reacting molecules. The presence of the amino group at the 7-position of the final product, this compound, suggests that amino-imino tautomerism could also play a role in its reactivity, potentially influencing its nucleophilic and electrophilic character at different positions of the heterocyclic core. The ability of the scaffold to exist in different tautomeric forms can dictate its interaction with various reagents and its participation in subsequent chemical transformations.

Computational and Theoretical Investigations of 7 Amino 5h Thiazolo 3,2 a Pyridin 5 One and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to predict the physicochemical properties of molecules. For a novel compound like 7-Amino-5H-thiazolo[3,2-a]pyridin-5-one, these methods would provide fundamental insights into its behavior and reactivity.

Density Functional Theory (DFT) is a popular computational method for investigating the electronic structure of many-body systems. It is frequently used to predict the properties of organic molecules.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. This analysis would reveal the planarity or non-planarity of the fused ring system and the orientation of the amino group.

Table 1: Hypothetical Optimized Geometrical Parameters (Note: This data is illustrative and not based on actual experimental or computational results for the target compound.)

Parameter Bond/Angle Value
Bond Lengths (Å) C2-S1 1.75
N3-C2 1.32
C4-N3 1.40
C5=O6 1.23
C7-N8 1.36
**Bond Angles (°) ** C2-S1-C9a 90.5
C2-N3-C4 125.0
N3-C4-C5 118.0
Dihedral Angles (°) C4-C5-C7-C8 179.5
H-N8-C7-C8 0.0

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, this analysis would indicate the most likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This data is illustrative.)

Orbital Energy (eV)
HOMO -5.8
LUMO -1.2
Energy Gap (ΔE) 4.6

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis spectra) of molecules. This calculation would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions for this compound. This information is valuable for understanding the compound's color and its potential applications in materials science.

Table 3: Hypothetical TD-DFT Results (Note: This data is illustrative.)

Wavelength (λmax, nm) Oscillator Strength (f) Major Contribution
350 0.45 HOMO -> LUMO
280 0.21 HOMO-1 -> LUMO
250 0.15 HOMO -> LUMO+1

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energies. For this compound, NBO analysis would elucidate the delocalization of electron density within the π-conjugated system and the nature of the intramolecular hydrogen bonds, if any.

Non-linear optical (NLO) materials have applications in technologies like optical switching and data storage. researchgate.net Computational methods can predict the NLO properties of a molecule, such as the first-order hyperpolarizability (β). researchgate.net For this compound, these calculations would assess its potential as an NLO material by determining the magnitude of its dipole moment (μ) and hyperpolarizability. Molecules with significant charge transfer and extended π-systems often exhibit larger NLO responses.

Table 4: Hypothetical NLO Properties (Note: This data is illustrative and often compared to a standard like urea.)

Property Calculated Value
Dipole Moment (μ) (Debye) 4.5
First Hyperpolarizability (β) (esu) 15 x 10⁻³⁰

Density Functional Theory (DFT) Studies

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to predict and analyze the reactive behavior of molecules. nih.gov It is calculated based on the molecule's electron density and provides a visual representation of the charge distribution, highlighting regions that are electron-rich or electron-poor. researchgate.netdtic.mil The MEP map is invaluable for understanding molecular interactions, particularly in biological systems where it can predict how a ligand might interact with a receptor or enzyme active site. nih.gov

The electrostatic potential V(r) is generated by the nuclei and electrons of a molecule and can be determined computationally. nih.gov The resulting MEP map is typically colored to denote different potential values. Red or yellow areas indicate regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on heteroatoms like oxygen or nitrogen. researchgate.netdtic.mil Conversely, blue areas represent regions of positive electrostatic potential, which are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.net

For a molecule like this compound, the MEP map would be expected to show distinct regions of varying potential:

Negative Potential: The most negative potential (red/yellow) would likely be concentrated around the oxygen atom of the carbonyl group (C=O) and the nitrogen atom of the amino group (-NH2), due to the presence of lone pair electrons. These sites represent the primary locations for hydrogen bond accepting interactions. researchgate.netdtic.mil

Positive Potential: Regions of positive potential (blue) would be expected around the hydrogen atoms of the amino group and the aromatic/heterocyclic rings. These sites are potential hydrogen bond donors. dtic.mil

By analyzing these features, researchers can predict the molecule's reactivity and its preferred orientation when interacting with biological targets. The MEP provides insights into non-covalent interactions, which are fundamental to drug-receptor binding. nih.gov

Isomer Stability and Configurational Preferences

The thiazolo[3,2-a]pyridin-5-one scaffold can exist in various isomeric forms, and computational studies are essential for determining their relative stabilities and configurational preferences. Isomers can include tautomers, constitutional isomers, and conformational isomers.

One key aspect is tautomerism. The 7-amino group can potentially exist in equilibrium with its imino tautomer. Computational methods, such as Density Functional Theory (DFT), can calculate the ground-state energies of these different tautomeric forms. The isomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form under equilibrium conditions.

Constitutional isomers, such as the position of the carbonyl group (e.g., 5-one vs. 7-one), are also a consideration in the synthesis of thiazolo[3,2-a]pyrimidine derivatives. researchgate.netresearchgate.net The reaction conditions can influence which isomer is preferentially formed.

Furthermore, the molecule may have different stable conformations (conformers) due to the rotation of single bonds. Theoretical calculations can map the potential energy surface to identify low-energy conformers and the energy barriers between them. Understanding the preferred three-dimensional shape of the molecule is critical for predicting its ability to fit into a specific protein's binding site.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used in drug discovery to forecast binding affinity and understand the molecular interactions that stabilize the ligand-protein complex.

Analogs of this compound have been investigated as inhibitors for a range of biological targets. Molecular docking studies provide binding affinity scores (often in kcal/mol), which estimate the strength of the interaction. A more negative score typically indicates a stronger predicted binding.

Topoisomerase-II: Thiazolo[3,2-a]pyrimidine derivatives have been identified as potential inhibitors of Topoisomerase II, an enzyme crucial for DNA replication in cancer cells. nih.govnih.gov Docking studies showed that these compounds could fit properly into the enzyme's active site. nih.gov

Tubulin: The tubulin protein is another significant target for anticancer drugs. Certain thiazole (B1198619) and thiazolopyrimidine derivatives have been evaluated as tubulin polymerization inhibitors. nih.govresearchgate.net Docking simulations indicated that some of these analogs had higher binding energies than the reference compound Combretastatin A-4 (CA-4). nih.gov

NMDA Receptors: Analogs with the 5H-thiazolo[3,2-a]pyrimidin-5-one scaffold have been explored as potential imaging agents for GluN2A-containing N-methyl-D-aspartate (NMDA) receptors. researchgate.netnih.gov While binding affinities were a limiting factor for in vivo imaging, the studies identified valuable tool compounds for studying these receptors. researchgate.netnih.gov

Kinases: Various kinase enzymes are critical targets in cancer therapy. Thiazolopyrimidine analogs have been investigated as inhibitors for several kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). nih.govnih.gov Thiazolo[5,4-b]pyridine derivatives have also been identified as inhibitors of kinases like PI3K and ITK. researchgate.net

SARS-CoV-2 Main Protease (Mpro): In the search for antiviral agents, pyrimidin-7-one analogs have been screened as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. nih.gov Docking studies identified compounds with high binding affinities to the Mpro active site. nih.gov

Table 1: Predicted Binding Affinities of Thiazolopyrimidine Analogs for Various Biological Targets

Compound Class/Analog Biological Target Predicted Binding Affinity (kcal/mol) Source(s)
Thiazole derivatives Tubulin -13.88 to -14.50 nih.gov
4e molecule (thiazolopyrimidine) Tubulin -9.13 researchgate.net
Thiazolyl-pyrazole derivatives EGFR Kinase -1.3 to -3.4 nih.gov
Kaempferol (for comparison) SARS-CoV-2 Mpro Spike Protein -7.7 nih.gov
1,2,4 triazolo[1,5-a] pyrimidin-7-one (Lead 1) SARS-CoV-2 Mpro -9.3 nih.gov
1,2,4 triazolo[1,5-a] pyrimidin-7-one (Lead 2) SARS-CoV-2 Mpro -9.1 nih.gov

Beyond predicting binding energy, molecular docking reveals the specific interactions between the ligand and the amino acid residues within the protein's active site. These interactions are crucial for the ligand's affinity and selectivity.

Topoisomerase II Inhibitors: Molecular docking of thiazolo[3,2-a]pyrimidine derivatives into the Topo II active site showed a proper fit, suggesting their potential as inhibitors. nih.gov

Adenosine (B11128) Receptor Antagonists: For 7-amino-thiazolo[5,4-d]pyrimidine derivatives targeting adenosine receptors, docking studies identified key interactions. The thiazolo[5,4-d]pyrimidine (B3050601) scaffold was positioned between Phe168 and Leu249, engaging in π–π stacking interactions. mdpi.com The exocyclic amino group formed polar interactions (hydrogen bonds) with the side chains of Asn253 and Glu169. mdpi.com

Tubulin Inhibitors: In the colchicine (B1669291) binding site of tubulin, the thiazole ring of inhibitor analogs was found to play a significant role in destabilizing the protein through various binding interactions. nih.gov

SARS-CoV-2 Mpro Inhibitors: Docking of 1,2,4 triazolo[1,5-a] pyrimidin-7-one analogs into the main protease of SARS-CoV-2 revealed effective interactions with crucial active site residues, including the catalytic dyad His41 and Cys145. nih.gov Additionally, a hydrogen bond was formed with Glu166, further stabilizing the complex. nih.gov

These detailed interaction analyses provide a rational basis for the structure-activity relationships observed in experimental assays and guide the design of new, more potent analogs.

Exploration of Advanced Applications and Biological Activities of 7 Amino 5h Thiazolo 3,2 a Pyridin 5 One Derivatives

Medicinal Chemistry Applications and Therapeutic Potential

The unique structural features of the thiazolo[3,2-a]pyrimidine nucleus have been leveraged to develop a multitude of derivatives with significant therapeutic promise. Researchers have demonstrated that modifications at various positions of this scaffold can lead to potent and selective agents with applications in treating infections, cancer, and neurological disorders, among others.

Antimicrobial Properties (Antibacterial, Antifungal, Antitubercular)

Derivatives of the 5H-thiazolo[3,2-a]pyrimidin-5-one scaffold have shown significant promise as antimicrobial agents. nih.gov A series of 7-(substituted phenylamino)-5H-thiazolo[3,2-a]pyrimidin-5-ones were synthesized and evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria, as well as for their antitubercular activity against Mycobacterium tuberculosis. nih.gov

The antibacterial screening revealed that several compounds exhibited noteworthy activity. nih.govnih.gov For instance, some derivatives showed good inhibitory effects against bacterial strains. nih.gov The antitubercular evaluation, conducted using the broth dilution assay method, also identified compounds with good activity against Mycobacterium tuberculosis. nih.gov The general structure and some of the active derivatives from these studies are highlighted below.

Compound ClassActivity TypeTarget Organism(s)Key FindingsReference
7-(substituted phenylamino)-5H-thiazolo[3,2-a]pyrimidin-5-onesAntibacterialGram-positive and Gram-negative bacteriaSeveral compounds showed good antibacterial activity in preliminary in vitro screenings. nih.gov
7-(substituted phenylamino)-5H-thiazolo[3,2-a]pyrimidin-5-onesAntitubercularMycobacterium tuberculosisScreening via broth dilution assay identified compounds with good activity. nih.gov
Thiazolo[3,2-a]pyrimidine AnaloguesAntifungalVarious fungiCompounds containing sulfonic acid groups, which are bioisosteres of phosphates, are known to possess antifungal properties. nih.gov

Antineoplastic and Anticancer Activities

The thiazolo[3,2-a]pyrimidine core is recognized as an important pharmacophore in the development of anticancer agents. rsc.org Research has shown that derivatives can exert antiproliferative effects through various mechanisms, including the inhibition of key enzymes involved in cell growth and proliferation. rsc.orgnih.gov

For example, a series of ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives were synthesized and evaluated as potential topoisomerase II inhibitors. nih.gov Furthermore, the related oxazolo[3,2-a]pyrimidin-5-one scaffold, a structural bioisostere, has been investigated for anti-leukemia activity. mdpi.com Derivatives were designed as bicyclic analogues of the iron chelator deferiprone (B1670187) and tested for their ability to inhibit proliferation in human Bcr-Abl+ leukemia cells. mdpi.com

Compound SeriesCancer Type / TargetKey FindingsReference
Ethyl 3-amino-5-(2,4-dimethoxyphenyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivativesGeneral Anticancer (Topoisomerase II inhibition)Designed and synthesized as potential topoisomerase II inhibitors for cancer therapy. nih.gov
7-hydroxy-2-substituted-methyl-5H-oxazolo[3,2-a]pyrimidin-5-one derivatives (Structural Analogues)Leukemia (Bcr-Abl+)Showed ability to inhibit proliferation in human Bcr-Abl+ leukemia cells. mdpi.com

Enzyme Inhibition Studies (e.g., Phosphodiesterase, PI3K, mTOR, CDK2-cyclin A)

The versatility of the thiazole (B1198619) and thiazolopyrimidine scaffolds is evident in their ability to inhibit a wide range of enzymes critical to cellular signaling and disease progression.

Phosphodiesterase (PDE) Inhibition: New heterocyclic compounds derived from 2-aminothiazoles have been synthesized and evaluated as phosphodiesterase type 5 (PDE5) inhibitors. mdpi.com Certain derivatives achieved 100% inhibition of PDE5 in in vitro assays, demonstrating the potential of this chemical class for developing sildenafil-like drugs. mdpi.com

PI3K/mTOR Inhibition: The PI3K/Akt/mTOR signaling pathway is a key target in cancer therapy. In one study, a series of novel thiazole derivatives were designed and synthesized as potential dual inhibitors of PI3K and mTOR. nih.gov Several compounds showed potent activity; for instance, compound 3b from the study demonstrated high inhibitory activity against PI3Kα (IC50 = 0.086 µM) and mTOR (IC50 = 0.221 µM). nih.gov These compounds were found to induce cell cycle arrest and apoptosis in leukemia cell lines, suggesting their potential as lead compounds for new anticancer agents. nih.govnih.gov

CDK2-cyclin A Inhibition: Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation, and their inhibition is a major goal in oncology. High-throughput screening identified 2-acetamido-thiazolylthio acetic ester as an inhibitor of CDK2. nih.gov Subsequent optimization to improve metabolic stability led to the development of aminothiazole analogues with IC50 values in the low nanomolar range for CDK2 inhibition. nih.gov These compounds effectively reduced the phosphorylation of CDK2 substrates and demonstrated significant antitumor activity in vivo. nih.gov

11β-Hydroxysteroid Dehydrogenase (11β-HSD1) Inhibition: Inhibitors of 11β-HSD1 are sought for treating metabolic diseases. A study of 29 thiazolo[3,2-a]pyrimidin-5-one derivatives revealed that many compounds could inhibit human 11β-HSD1, with one derivative showing up to 59.15% inhibition at a concentration of 10 µmol/L. nih.gov The most active compound was found to be a selective inhibitor of 11β-HSD1 over the 11β-HSD2 isoform. nih.gov

Enzyme TargetScaffold/Derivative ClassKey FindingsReference
Phosphodiesterase 5 (PDE5)2-Aminothiazole (B372263) derivativesSome compounds exhibited 100% inhibition of PDE5 in vitro. mdpi.com
PI3Kα / mTORThiazole derivativesIdentified dual inhibitors with potent activity (e.g., IC50 of 0.086 µM for PI3Kα and 0.221 µM for mTOR). nih.gov
CDK2-cyclin AAminothiazole derivativesDeveloped potent inhibitors with IC50 values in the 1-10 nM range and in vivo antitumor activity. nih.gov
11β-HSD1Thiazolo[3,2-a]pyrimidin-5-one derivativesDemonstrated selective inhibition of 11β-HSD1, with up to 59.15% inhibition at 10 µmol/L. nih.gov

Receptor Modulatory Effects (e.g., NMDA Receptors)

Derivatives of 5H-thiazolo[3,2-a]pyrimidin-5-one have been developed as valuable tools for studying N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and brain function. Researchers have focused on creating positron emission tomography (PET) tracers to image specific subunits of these receptors. researchgate.net Efforts to develop a PET tracer for GluN2A-containing NMDA receptors led to the identification of a radiolabeled 5H-thiazolo[3,2-α]pyrimidin-5-one derivative, [18F]7b, which provided high-quality images in autoradiography studies. researchgate.net These molecular probes are instrumental in the study of GluN2A receptors and in the optimization of allosteric modulators that target this receptor complex. researchgate.net

Immunomodulatory Properties

The therapeutic potential of this scaffold extends to the modulation of the immune system. Certain derivatives have demonstrated anti-inflammatory and immunoregulatory effects. A series of 7-trans-(2-pyridylethenyl)-5H-thiazolo[3,2-a]pyrimidine-5-ones showed interesting anti-inflammatory activity in animal models. scilit.com

Furthermore, studies on the closely related isosteric 7-amino-oxazolo[5,4-d]pyrimidine scaffold have provided deeper insights into potential immunomodulatory mechanisms. Specific derivatives from this class were found to strongly inhibit the proliferation of human peripheral blood lymphocytes and mouse splenocytes. One compound also caused a moderate suppression of tumor necrosis factor α (TNF-α) production. These findings suggest that such compounds may be useful in treating autoimmune disorders.

Antiviral Activities

The thiazolo[3,2-a]pyrimidine class of heterocyclic compounds has been noted for its potential antiviral properties. nih.govrsc.org While direct studies on 7-Amino-5H-thiazolo[3,2-a]pyridin-5-one are limited, research on analogous structures is promising. For example, the related 7-amino-oxazolo[5,4-d]pyrimidine derivatives, which are structural isosteres, were evaluated for their antiviral activity. These compounds were found to inhibit the replication of human herpes virus type-1 (HHV-1) in cell culture, highlighting the potential of this general fused-ring system as a source of novel antiviral agents.

Anti-inflammatory and Antinociceptive Actions

Derivatives of thiazolopyridine and related fused heterocyclic systems have been a subject of significant research interest for their pharmacological activities, particularly as anti-inflammatory agents. The core structure is a key pharmacophore that allows for various substitutions, leading to compounds with a range of potencies.

Researchers have synthesized and evaluated numerous derivatives for their ability to reduce inflammation, often using the carrageenan-induced rat paw edema model as a standard in vivo assay. biointerfaceresearch.compensoft.net In these studies, the anti-inflammatory effect is measured by the percentage of reduction in paw volume compared to a control group. Several thiazolo[4,5-b]pyridin-2-one derivatives have demonstrated considerable anti-inflammatory effects, with some compounds showing activity comparable to or even exceeding that of the reference drug, Ibuprofen. biointerfaceresearch.compensoft.net For instance, modifications at the N3 position of the thiazolo[4,5-b]pyridin-2-one ring system have yielded compounds with pronounced anti-inflammatory action. biointerfaceresearch.com

Similarly, a series of 7-trans-(2-pyridylethenyl)-5H-thiazolo[3,2-a]pyrimidine-5-ones were synthesized and evaluated, with some showing interesting anti-inflammatory activity. nih.gov Another study focused on thiazolo[3,2-a]pyrimidine derivatives containing a thioether group, where several of the synthesized compounds meaningfully reduced edema in the carrageenan rat paw edema assay. nih.gov The anti-inflammatory properties of these compounds are often attributed to their specific structural features and substitution patterns. pensoft.net

Table 1: Anti-inflammatory Activity of Selected Thiazolopyridine Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Derivative Example Model Key Finding Reference
Thiazolo[4,5-b]pyridin-2-ones 3-(5-mercapto- biointerfaceresearch.compensoft.netnih.govoxodiazole-2-yl-methyl)-5,7-dimethyl-3H-thiazolo[4,5-b]pyridine-2-one Carrageenan-induced rat paw edema Activity exceeded that of the reference drug Ibuprofen, with an inhibition of 53.4%. biointerfaceresearch.com
Thiazolo[4,5-b]pyridin-2-ones Halogen-containing N-aryl-propionamides Carrageenan-induced rat paw edema Inflammatory reaction suppression ranged from 36.5% to 41.3%. biointerfaceresearch.com
Thiazolo[4,5-b]pyridin-2-ones 5-Hydroxy-7-methyl-3-phenyl-3H-thiazolo[4,5-b]pyridin-2-one Carrageenan-induced rat paw edema Exhibited a 36.2% inhibition of inflammation. pensoft.net
Thiazolo[3,2-a]pyrimidine-5-ones 7-trans-(2-pyridylethenyl) derivatives Restraint ulcer inhibition in rats Two compounds showed notable anti-inflammatory activity. nih.gov
Thiazolo[3,2-a]pyrimidines Derivatives containing a thioether group Carrageenan rat paw oedema assay Several compounds significantly reduced edema at a dose of 50 mg/Kg. nih.gov

Materials Science and Advanced Functional Materials

The thiazolopyridine scaffold is not only valuable in pharmacology but also serves as a versatile platform for the development of advanced functional materials. Its inherent electronic and structural properties make it suitable for applications ranging from optical materials to protective coatings.

Fluorescent Probes and Sensors

Thiazole-based compounds are recognized for their fluorescent properties. Thiazole orange (TO), for example, is a well-known dye that exhibits a significant increase in fluorescence upon binding to biomolecules, a "turn-on" response controlled by its intramolecular movement. nih.gov This principle has been extended to other thiazole derivatives. Studies on thiazolo[4,5-b]pyrazine (TPy) derivatives have shown that their fluorescence can be tuned by chemical modifications. rsc.org Introducing electron-donating groups, such as methoxy (B1213986) or dimethylamino groups, onto the phenyl moiety attached to the TPy core can increase the fluorescence yield and induce solvatochromic character, where the color of the fluorescence changes with the polarity of the solvent. rsc.org These findings provide a basis for designing new fluorophores based on the thiazolopyridine and related heterocyclic systems for sensing applications.

Applications as Dyes

The chromophoric nature of the thiazole ring system makes it a valuable component in the synthesis of dyes. Novel monoazo disperse dyes have been created using 5-acetyl-2-amino-4-methylthiazole as a starting material, which are then coupled with various N-alkyl aniline (B41778) derivatives. researchgate.net These thiazole azo dyes have been successfully applied to fabrics like cellulose (B213188) triacetate, producing bright yellow to maroon shades with good depth and levelness. researchgate.net The performance of these dyes is characterized by good light fastness and very good to excellent fastness to rubbing, perspiration, washing, and sublimation, making them suitable for textile applications. researchgate.net

Potential as Radioligands for Imaging

The development of radioligands for positron emission tomography (PET) is a critical area of diagnostic medicine. Small molecules are considered favorable imaging agents due to their ability to penetrate tissues effectively and clear from the body relatively quickly, which can lead to high-contrast images. nih.gov While direct radiolabeling of this compound is not extensively documented, the general principles of creating PET tracers can be applied. This involves modifying the core structure with a chelating agent, such as DOTA or NODA-GA, which can stably bind a positron-emitting radionuclide like copper-64 (⁶⁴Cu). nih.govmdpi.com The pharmacokinetic properties of the resulting radioligand can be fine-tuned by adding hydrophilic groups to ensure favorable in vivo distribution and clearance, which is crucial for obtaining clear images of target tissues, such as tumors. nih.gov For instance, researchers have successfully developed ⁶⁴Cu-labeled small-molecule radioligands for imaging PD-L1 in tumors, demonstrating the feasibility of this approach for targeted molecular imaging. nih.gov

Corrosion Inhibition Mechanisms

Thiazole and thiazolopyrimidine derivatives have been identified as effective corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric acid (HCl) solutions. researchgate.neticrc.ac.ir The protective action of these organic compounds stems from their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. uctm.edunih.gov This adsorption is facilitated by the presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons and π-electrons in the aromatic rings, which can interact with the vacant d-orbitals of iron atoms. researchgate.net

Studies on derivatives of 7-amino-thiazolo[3,2-a]pyrimidine have shown that they act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of these inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. uctm.edu The spontaneity of this adsorption process is confirmed by negative values of the Gibbs free energy of adsorption (ΔG°ads). uctm.eduiaea.org The strength and nature of the interaction can be a mix of physical adsorption (electrostatic interactions) and chemical adsorption (covalent bond formation). iaea.org

Table 2: Corrosion Inhibition Performance of Thiazole and Thiazolopyrimidine Derivatives This table is interactive. You can sort and filter the data.

Inhibitor Compound Metal Corrosive Medium Inhibition Type Adsorption Isotherm Key Finding Reference
7-amino-2-(p-tolyl)-2H-thiazolo[3,2-a]pyrimidine-3,5-dione (ATTP) Mild Steel 1.0 M HCl Mixed-type (predominantly cathodic) Langmuir Inhibition efficiency increases with temperature up to 318 K. researchgate.net
7-amino-2-(4-chlorophenyl)-2H-thiazolo[3,2-a]pyrimidine-3,5-dione (ACTP) Mild Steel 1.0 M HCl Cathodic Langmuir Adsorption is spontaneous and involves chemisorption. researchgate.netiaea.org
2-Amino-4-(4-methoxyphenyl)-thiazole Mild Steel 1.0 M HCl Not specified Not specified Achieved 91% inhibition efficiency at 2.5 mM concentration. icrc.ac.ir
4-methylthiazol-2(3H)-thione derivatives C38 Steel 1M HCl Mixed-type Langmuir Showed up to 98.33% inhibition efficiency. fao.org

Agrochemical Applications (e.g., Pesticides)

In the field of agrochemicals, thiazole derivatives have shown utility both as active herbicidal agents and as safeners to protect crops from herbicide injury. Protoporphyrinogen IX oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll (B73375) in plants and is a major target for many herbicides. nih.govnih.gov

A series of thiazole phenoxypyridine derivatives were designed and synthesized to protect maize from the phytotoxic effects of the PPO-inhibiting herbicide fomesafen, which has a long residual period in the soil. nih.gov Bioassays demonstrated that these novel compounds could significantly improve the tolerance of maize seedlings to fomesafen-induced stress. nih.gov This safener activity highlights the potential of the thiazole-pyridine scaffold in developing crop protection solutions. Furthermore, other research has focused on designing new thiazole and triazolinone derivatives as direct PPO inhibitors, aiming to create novel herbicides for weed control in various crops, including rice fields. nih.govresearchgate.net

Analytical and Spectroscopic Characterization Techniques in Research on 7 Amino 5h Thiazolo 3,2 a Pyridin 5 One Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For derivatives of the 7-Amino-5H-thiazolo[3,2-a]pyridin-5-one scaffold, ¹H NMR, ¹³C NMR, and associated experiments like DEPT provide unambiguous evidence of the molecular structure.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the analysis of thiazolo[3,2-a]pyridine derivatives, specific proton signals are characteristic of the heterocyclic core and its substituents. For instance, in studies of related 5-amino-3,7-dihydro-2H-thiazolo[3,2-a]pyridine derivatives, the protons of the amino group (NH₂) typically appear as a singlet in the downfield region, often around δ 8.15 ppm. rsc.org The protons of the two methylene (B1212753) groups in the thiazolidine (B150603) ring often present as multiplets between δ 4.20 and δ 4.44 ppm. rsc.orgnih.gov The specific chemical shifts are influenced by the solvent used and the electronic nature of the substituents on the pyridine (B92270) ring. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Thiazolo[3,2-a]pyridine Derivatives

Proton Type Representative Chemical Shift (δ, ppm) Multiplicity Reference
NH₂ ~8.15 s (singlet) rsc.org
Pyridine-CH ~5.66 s (singlet) rsc.org
CH₂ (thiazolidine ring) 4.22 - 4.38 m (multiplet) rsc.org
Aromatic-H 6.95 - 7.77 m (multiplet) nih.gov

Note: Chemical shifts are dependent on the specific molecular structure and solvent.

¹³C NMR spectroscopy is used to identify all carbon atoms in a molecule, providing critical information about the carbon skeleton. In the context of this compound systems, key resonances include the carbonyl carbon (C=O) and the carbons of the fused heterocyclic rings. For example, in a related (E)-5-amino-N'-(1-(4-chlorophenyl)ethylidene)-7-(4-fluorophenyl)-8-nitro-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide, the carbonyl carbon (C=O) resonance was observed at δ 165.7 ppm. rsc.org The carbon atom attached to the amino group (C-NH₂) gives a signal around δ 156.6 ppm, while the carbons of the thiazolidine ring (CH₂S and CH₂N) appear further upfield at approximately δ 27.6 and δ 50.8 ppm, respectively. rsc.org

Table 2: Characteristic ¹³C NMR Chemical Shifts for Carbons in Thiazolo[3,2-a]pyridine Systems

Carbon Type Representative Chemical Shift (δ, ppm) Reference
C=O (Amide/Ketone) ~165.7 - 166.6 rsc.orgnih.gov
C-NH₂ ~156.6 rsc.org
C=C (Pyridine Ring) 102.0 - 144.5 ias.ac.in
CH₂S (Thiazolidine Ring) ~27.6 rsc.org

Note: The exact chemical shifts can vary based on substituents and the specific heterocyclic system.

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. While specific DEPT-13C NMR data for this compound are not detailed in the surveyed literature, this technique is routinely applied in structural analysis. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. This information is invaluable for assigning the carbon signals of the thiazolo[3,2-a]pyridine core, especially for the aliphatic carbons in the thiazolidine portion of the molecule, complementing the information from standard ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative would be expected to show characteristic absorption bands corresponding to its key structural features. Analysis of related thiazolo[3,2-a]pyrimidine structures reveals strong absorption bands for the carbonyl group (C=O) of the pyrimidinone ring, typically in the range of 1703–1730 cm⁻¹. ias.ac.inmdpi.com The stretching vibrations for the amino group (N-H) are expected in the region of 3320–3350 cm⁻¹. mdpi.com Additionally, absorptions corresponding to C=N and C=C bonds within the heterocyclic rings are observed between 1484 cm⁻¹ and 1625 cm⁻¹. ias.ac.inmdpi.com

Table 3: Key IR Absorption Frequencies for Thiazolo[3,2-a]pyridine/pyrimidine (B1678525) Systems

Functional Group Frequency Range (cm⁻¹) Vibration Type Reference
N-H (Amine) 3320 - 3350 Stretch mdpi.com
C=O (Amide Ketone) 1703 - 1730 Stretch ias.ac.inmdpi.com
C=N / C=C 1484 - 1625 Stretch ias.ac.inmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in significant fragmentation of the analyte molecule. This fragmentation provides a characteristic "fingerprint" that can be used for structural elucidation. plos.org Studies on the mass spectral fragmentation of thiazolo[3,2-a]pyrimidines show that the molecular ion peak (M⁺) is typically observed. sapub.orgresearchgate.net The fragmentation pathways often involve the successive loss of small, stable molecules or radicals. For example, related structures show fragmentation beginning with the elimination of substituents like methyl or ethyl radicals, followed by the loss of carbon monoxide (CO) from the pyrimidinone ring. sapub.org The cleavage of the thiazolidine ring is also a common fragmentation route, leading to characteristic fragment ions that help confirm the fused-ring structure. sapub.orgresearchgate.net For instance, the fragmentation of ethyl 5-(1,3-benzodioxol)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate (M⁺ at m/z 362) proceeds through the loss of a methyl radical to form an ion at m/z 347, which then loses CO to yield a fragment at m/z 319. sapub.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound and its derivatives. It provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. This technique is crucial for confirming the identity of newly synthesized compounds and differentiating between molecules with the same nominal mass but different atomic compositions.

In studies of related heterocyclic systems, such as thiazolo[4,5-d]pyrimidin-7(6H)-one derivatives, HRMS has been conducted using advanced instrumentation like the Q-Exactive Focus quadrupole-Orbitrap mass spectrometer. mdpi.comrsc.org This type of analysis allows researchers to confirm the successful synthesis of target compounds by matching the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated value for the expected chemical formula.

For the parent compound, this compound, the predicted monoisotopic mass and the corresponding m/z values for common adducts are essential for its identification in a sample.

Table 1: Predicted HRMS Data for this compound (C_7H_5N_3OS)

AdductPredicted m/z
[M+H]⁺180.0226
[M+Na]⁺202.0046
[M+K]⁺217.9785
[M-H]⁻178.0080

This data is predicted and serves as a reference for experimental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. In the context of this compound systems, GC-MS could be employed to separate and identify impurities, starting materials, or by-products from a reaction mixture, provided they are sufficiently volatile.

The process involves injecting a sample into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint of the compound, aiding in its identification. While a valuable technique, specific GC-MS data for this compound was not prominently featured in the reviewed literature, suggesting that other methods like LC-MS may be more commonly employed for this class of compounds due to their potentially limited volatility.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The fused heterocyclic structure of this compound, with its system of conjugated double bonds, is expected to absorb light in the UV-Vis region. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure.

This technique is useful for:

Confirming the presence of the conjugated system.

Monitoring the progress of reactions that involve changes to the chromophore.

Quantitative analysis of the compound in solution, following the Beer-Lambert law.

Although specific UV-Vis spectral data for this compound is not detailed in the available research, studies on related thiazolo[3,2-a]pyrimidine derivatives indicate that these compounds possess characteristic absorptions that are analyzed to understand their electronic properties.

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive structural information for a crystalline compound. This technique allows for the precise determination of the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and torsional angles.

For a derivative of the thiazolo[3,2-a]pyridine core, specifically 5-oxo-2,3-dihydro-5H- mdpi.comnih.gov-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA), SCXRD analysis has been successfully performed. nih.gov The study of TPDCA and its co-crystals reveals detailed information about the molecular geometry and intermolecular interactions, such as hydrogen bonding, which dictates the packing of the molecules in the solid state. nih.gov Such analyses are crucial for understanding structure-property relationships. In one instance, a co-crystal of TPDCA with N-methyl-2-pyrrolidone (NMP) was found to crystallize in the monoclinic space group P2_1/c. nih.gov

Table 2: Representative Crystallographic Data for a Thiazolo[3,2-a]pyridine Derivative ((C_9H_7NO_5S)C_5H_9NO) nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2_1/c
a (Å)12.3456(4)
b (Å)7.8901(3)
c (Å)17.8923(6)
β (°)109.345(3)
Volume (ų)1642.11(10)
Z4

This data is for a related derivative and illustrates the type of information obtained from SCXRD.

The molecular structure of another related compound, 5-(Trifluoromethyl)-7H-thiazolo[3,2-a]pyrimidin-7-one, was also unambiguously confirmed by X-ray crystal analysis, highlighting the importance of this technique in the structural elucidation of this class of heterocycles. nih.gov

Chromatographic Methods (e.g., Thin-Layer Chromatography for Reaction Monitoring)

Chromatographic methods are fundamental in synthetic chemistry for both monitoring the progress of reactions and for the purification of products. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique for these purposes.

In the synthesis of various thiazolo[3,2-a]pyrimidine and thiazolo[4,5-d]pyrimidine (B1250722) derivatives, TLC is routinely employed to track the consumption of starting materials and the formation of products. mdpi.comnih.govnih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress of the reaction can be visualized under UV light or by using a staining agent. nih.gov The retention factor (R_f) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and helps in identifying the components of the reaction mixture. This allows chemists to determine the optimal reaction time and to check the purity of the isolated product. mdpi.comnih.gov

Future Research Directions and Unexplored Avenues for 7 Amino 5h Thiazolo 3,2 a Pyridin 5 One Derivatives

Development of Novel Synthetic Strategies for Enhanced Yields and Selectivity

The future of synthesizing 7-Amino-5H-thiazolo[3,2-a]pyridin-5-one derivatives lies in the development of more efficient, selective, and environmentally friendly methodologies. A primary area of focus is the expansion of multicomponent reactions (MCRs), which allow for the construction of complex molecular frameworks in a single step from readily available starting materials. researchgate.net Researchers are exploring novel MCRs, such as five-component cascade reactions, to produce highly substituted thiazolo[3,2-a]pyridine derivatives. nih.gov These one-pot syntheses offer significant advantages, including operational simplicity, high atom economy, reduced waste, and the ability to generate diverse chemical libraries for screening. nih.govclockss.org

Future strategies will likely involve:

Microwave-Assisted Synthesis: To accelerate reaction times, improve yields, and promote cleaner reactions compared to conventional heating methods. clockss.org

Flow Chemistry: For the continuous and scalable production of thiazolo[3,2-a]pyridin-5-one derivatives, offering better control over reaction parameters and enhancing safety for industrial applications.

Novel Catalytic Systems: The exploration of new catalysts, including metal-based and organocatalysts, to improve regioselectivity and stereoselectivity in the synthesis of chiral derivatives.

Domino Reactions: Designing sophisticated domino sequences that combine multiple bond-forming events in a single operation, such as combining Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov

These advanced synthetic approaches are crucial for overcoming the limitations of traditional multi-step syntheses, which often involve harsh conditions and generate significant waste. clockss.org

Structure-Activity Relationship (SAR) Elucidation for Targeted Applications

A deep understanding of the Structure-Activity Relationship (SAR) is fundamental to designing this compound derivatives with optimized activity for specific biological targets. Future research will systematically modify the core scaffold at various positions to probe the effect of different substituents on efficacy and selectivity.

Key areas for SAR exploration include:

Substitution on the Pyridine (B92270) and Thiazole (B1198619) Rings: Investigating how different functional groups (e.g., halogens, alkyl, aryl, nitro, amino groups) at various positions influence binding affinity and biological activity. For instance, studies on pyrazolo[3,4-b]pyridine derivatives have shown that specific substitutions can significantly impact antimicrobial potential. researchgate.net

Modifications of the Amino Group: Exploring a wide range of substituents on the 7-amino group to modulate physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for pharmacokinetic profiles.

Ring Fusion and Annulation: Fusing other heterocyclic rings to the thiazolopyridine backbone can create novel chemical entities with distinct pharmacological profiles. mdpi.com For example, comparing naphthyridine derivatives with pyrrolopyridine derivatives revealed that the nature of the fused ring system markedly affects anticancer activity. mdpi.com

Systematic SAR studies, supported by comprehensive biological screening, will be essential for identifying lead compounds for various therapeutic areas, from anticancer agents to central nervous system disorders. mdpi.comresearchgate.net

Modification Site Observed Effect on Activity Future Direction
Fused Ring System Replacing a naphthyridine ring with a pyrrolo[2,3-b]pyridine system decreased anticancer activity. mdpi.comExploration of diverse fused heterocyclic systems to discover novel bioactivities.
Substituent at C-3 In naphthyridine derivatives, replacing an ethyl carboxylate with a nitrile group enhanced anticancer potential. mdpi.comSystematic variation of electron-withdrawing and electron-donating groups to fine-tune activity.
Substituent at C-2 In naphthyridine derivatives, a 2-oxo moiety showed greater potency than a 2-amino group against cancer cell lines. mdpi.comInvestigation of a broad range of functional groups to optimize interactions with specific biological targets.
Intramolecular Bonds The formation of an intramolecular hydrogen bond in pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines rendered high potency as 5-HT6R antagonists. researchgate.netDesigning molecules that favor specific conformations through intramolecular interactions to enhance selectivity.

Advanced Computational Modeling for Mechanism Prediction and Property Optimization

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For this compound derivatives, advanced computational modeling will play a pivotal role in predicting biological activity, understanding interaction mechanisms, and optimizing molecular properties.

Future research will increasingly rely on:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 2D and 3D-QSAR models to correlate physicochemical properties with biological activity, enabling the prediction of potency for newly designed compounds.

Molecular Docking: Simulating the binding of derivatives to the active sites of target proteins, such as Bcl-2 family proteins or various receptors, to elucidate binding modes and guide the design of more potent inhibitors. mdpi.comnih.govtandfonline.com

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the dynamic behavior of ligand-receptor complexes, assess the stability of binding poses predicted by docking, and calculate binding free energies. nih.gov

Pharmacophore Modeling: Identifying the key structural features required for biological activity, which can then be used to screen virtual libraries for new hits with diverse chemical scaffolds.

These computational approaches, when used in conjunction with experimental synthesis and biological testing, create a powerful iterative cycle for the rapid design and optimization of novel therapeutic agents. nih.gov

Computational Method Application for Thiazolopyridinone Derivatives Reference
2D-QSAR Predicting the inhibitory activity of thiazolino 2-pyridone amide analogs against Chlamydia trachomatis.
Molecular Docking Studying the binding mode of pyrazolothiazolopyrimidine derivatives as xanthine (B1682287) oxidase inhibitors. tandfonline.com tandfonline.com
Molecular Dynamics (MD) Confirming the binding of thiazolo[3,2-a]pyrimidinone derivatives to the Bcl-xL protein. nih.gov nih.gov
Homology Modeling Building models of target proteins when experimental structures are unavailable to enable structure-based drug design.N/A

Exploration of New Biological Targets and Pharmacological Profiles

The structural versatility of the this compound scaffold makes it a promising candidate for interacting with a wide array of biological targets. While research has identified activity against targets like Bcl-2 proteins (anticancer) and GluN2A-containing NMDA receptors (neurodegenerative disorders), significant unexplored potential remains. nih.govnih.gov

Future avenues of exploration include:

Kinase Inhibition: Many heterocyclic compounds are potent kinase inhibitors. Screening libraries of thiazolopyridine derivatives against various kinases could lead to new treatments for cancer and inflammatory diseases.

GPCR Antagonism/Agonism: The scaffold has already shown promise as ligands for adenosine (B11128) receptors. mdpi.com Expanding screening to other G-protein coupled receptors could uncover novel therapeutics for a range of conditions.

Enzyme Inhibition: Derivatives have been identified as xanthine oxidase inhibitors. tandfonline.com Further exploration could target other enzymes implicated in metabolic or inflammatory diseases.

Antimicrobial Applications: Systematic screening against a broad panel of bacteria and fungi, including drug-resistant strains, could address the urgent need for new antimicrobial agents. nih.gov

The development of radiolabeled derivatives, such as those used for PET imaging of GluN2A receptors, also represents a valuable tool for studying new biological targets and for use as diagnostic agents. nih.gov

Integration into Novel Materials and Supramolecular Assemblies

Beyond pharmacology, the unique electronic and structural properties of the this compound core suggest potential applications in materials science. The planar, heteroaromatic system is well-suited for creating functional materials with tailored optical, electronic, or self-assembly properties.

Future research directions could involve:

Organic Electronics: Functionalizing the scaffold to develop organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or components for organic solar cells.

Chemical Sensors: Designing derivatives that exhibit a change in fluorescence or color upon binding to specific ions or molecules, enabling their use as chemosensors.

Supramolecular Chemistry: Utilizing the hydrogen bonding capabilities and potential for π-π stacking to construct complex supramolecular architectures like gels, liquid crystals, or porous organic frameworks.

Functional Dyes: The chromophoric nature of the conjugated system could be exploited to create novel dyes for various applications, including in imaging and materials. researchgate.net

The ability to functionalize the core, for example through its chloromethyl derivatives, provides a versatile platform for attachment to polymers or surfaces, further broadening its material applications. chemimpex.com

Green Chemistry Innovation in Industrial Scale Synthesis

For the commercial viability of any therapeutic or material, the development of sustainable and cost-effective large-scale synthesis is crucial. Green chemistry principles will be central to future process development for this compound derivatives.

Key areas for innovation include:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. nih.gov

Catalyst Recovery and Reuse: Developing heterogeneous catalysts or catalytic systems that can be easily separated from the reaction mixture and reused, reducing waste and cost.

Atom Economy: Prioritizing reaction pathways, such as multicomponent reactions, that maximize the incorporation of starting material atoms into the final product. clockss.org

Energy Efficiency: Employing energy-efficient techniques like microwave or ultrasound irradiation to reduce energy consumption and reaction times on an industrial scale. clockss.org

These innovations will not only minimize the environmental impact of production but also enhance the economic feasibility, paving the way for the widespread application of these promising compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.